molecular formula C10H8N2O2 B13754143 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal

3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal

Cat. No.: B13754143
M. Wt: 188.18 g/mol
InChI Key: KIMXFWMZSNODLE-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)-2-oxopropanal is a synthetic benzimidazole derivative with the molecular formula C 10 H 8 N 2 O 2 and a molecular weight of 188.18 g/mol . This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, linked to a 2-oxopropanal moiety . The benzimidazole structure is a key pharmacophore in numerous therapeutic agents due to its similarity to naturally occurring nucleotides, which allows it to interact with various biological targets . Benzimidazole derivatives are extensively researched for their antimicrobial , antioxidant , and anticancer properties. The specific 2-oxopropanal functional group in this molecule may enhance its reactivity, making it a versatile building block or synthetic intermediate for constructing more complex heterocyclic systems, such as in the solid-phase synthesis of hydantoins and thiohydantoins . Researchers can utilize this compound in developing novel bioactive molecules, studying enzyme inhibition, and exploring structure-activity relationships (SAR). It is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-2-oxopropanal

InChI

InChI=1S/C10H8N2O2/c13-6-7(14)5-10-11-8-3-1-2-4-9(8)12-10/h1-4,6H,5H2,(H,11,12)

InChI Key

KIMXFWMZSNODLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C=O

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with α-Ketoaldehydes or α-Haloketones

One common approach involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with α-ketoaldehydes or α-haloketones under mild conditions to form the benzimidazole ring with the 2-oxopropanal substituent.

  • For example, the reaction of 1,2-phenylenediamine with ethyl chloroacetate in the presence of potassium carbonate and sodium iodide under ultrasonic irradiation in dimethylformamide (DMF) yields the intermediate benzimidazole derivative, which upon hydrolysis can lead to the target 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal.

  • Ultrasonic irradiation enhances the reaction rate and yield, providing a more efficient synthetic route.

Cyclization via Carbonyldiimidazole (CDI)-Mediated Methods

Another method involves the use of carbonyldiimidazole as a cyclizing agent to facilitate ring closure of appropriate diamine precursors to form benzimidazole derivatives.

  • For example, 2-(imidazolidin-2-ylideneamino) aniline derivatives react with carbonyldiimidazole to form benzimidazole-based compounds, which upon further transformations can yield 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal or related structures.

Condensation with Aldehydes in the Presence of Sodium Metabisulfite

A chemoselective method involves the condensation of anthranilamides or o-phenylenediamine derivatives with aldehydes in the presence of sodium metabisulfite under heating in solvents such as N,N-dimethylacetamide (DMAC).

  • This method has been successfully applied to synthesize 2-substituted benzimidazoles, including those with indole substituents, and can be adapted for the preparation of 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal.

Two-Step Synthesis Using Triethyl Orthoformate and Trimethylsilyl Chloride (TMSCl)

A more atom-economic and efficient synthetic route to benzimidazole derivatives involves:

  • Heating N,N’-diarylbenzene-1,2-diamines with triethyl orthoformate at reflux (~145 °C) to form an intermediate.

  • Subsequent in situ treatment with a large excess of trimethylsilyl chloride (TMSCl) induces ring closure to yield benzimidazolium salts, which can be converted to benzimidazole derivatives.

This method avoids chromatographic purification and reduces reaction steps, potentially applicable to the target compound with appropriate precursor modification.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages References
Ultrasonic-assisted condensation 1,2-Phenylenediamine + Ethyl chloroacetate DMF, ultrasonic irradiation, 30-40 min 58-90 High yield, short reaction time
CDI-mediated cyclization 2-(Imidazolidin-2-ylideneamino) aniline + CDI Boiling methanol, reflux Moderate Efficient ring closure, mild conditions
Condensation with aldehydes + sodium metabisulfite Anthranilamides + aldehydes + Na2S2O5 Heating in DMAC Variable Chemoselective, applicable to various substrates
Triethyl orthoformate + TMSCl N,N’-diarylbenzene-1,2-diamines Reflux at 145 °C, then TMSCl addition 28-68 Atom-economic, avoids chromatography

Detailed Research Results and Observations

  • Ultrasonic Irradiation Method : This approach offers a green chemistry advantage by reducing reaction times and enhancing yields. For instance, the synthesis of 1H-benzo[d]imidazol-2(3H)-one achieved a 90% yield after 40 minutes of ultrasonic treatment. Subsequent alkylation with ethyl chloroacetate under ultrasound gave the 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal derivative in 58% yield, demonstrating the method’s efficiency and scalability.

  • CDI Cyclization : The use of carbonyldiimidazole facilitates the formation of benzimidazole rings under relatively mild conditions, avoiding harsh acids or bases. This method is particularly useful for substrates sensitive to acidic or basic conditions and allows for further functionalization post-cyclization.

  • Sodium Metabisulfite-Assisted Condensation : This method allows selective formation of benzimidazole derivatives with various substituents, including biologically active indole groups. However, yields can vary depending on substituent nature and reaction conditions. Attempts to form formylated derivatives via Vilsmeier–Haack reaction were less successful due to decomposition, indicating limitations in functional group tolerance.

  • Triethyl Orthoformate/TMSCl Method : This two-step procedure offers a simplified synthetic route to benzimidazolium salts and related benzimidazole derivatives with good yields (up to 68%) and reduced purification steps. The method is suitable for sterically hindered substrates, though yields may decrease with increased steric bulk.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the benzimidazole moiety, including 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of this compound exhibit considerable cytotoxicity against various human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. Notably, some derivatives demonstrated IC50 values as low as 0.54 μM, indicating potent antiproliferative activity .
  • Mechanism of Action : The mechanism involves the inhibition of microtubule assembly, which is crucial for cell division. This has been corroborated through tubulin polymerization assays and immunofluorescence analyses, suggesting that these compounds disrupt mitotic processes in cancer cells .

Inhibition of Poly(ADP-ribose) Polymerase

Another significant application of 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal derivatives is their role as inhibitors of poly(ADP-ribose) polymerase (PARP).

Therapeutic Implications

  • Inflammatory Diseases : PARP inhibitors are known to be effective in treating various inflammatory conditions such as arthritis, inflammatory bowel disease, and multiple sclerosis. They function by preventing poly(ADP-ribose) chain formation, which is involved in DNA repair mechanisms .
  • Cancer Therapy Enhancement : These inhibitors can enhance the efficacy of radiation and chemotherapy by increasing apoptosis in cancer cells and limiting tumor growth, thereby improving survival rates in preclinical models .

Anti-inflammatory Applications

The anti-inflammatory properties of compounds related to 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal have been explored in various studies.

Research Insights

  • Mechanisms : Compounds that inhibit PARP also show potential in ameliorating symptoms associated with acute inflammatory responses. They have been linked to reduced levels of pro-inflammatory cytokines and improved outcomes in models of sepsis and septic shock .

Potential in Treating Degenerative Diseases

The compound's derivatives have shown promise in addressing degenerative diseases.

Clinical Relevance

  • Neurodegenerative Disorders : Some studies suggest that these compounds could be beneficial in models of diseases like Parkinson's and diabetes due to their ability to modulate inflammatory pathways and cellular apoptosis .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
AnticancerInhibition of cell proliferationIC50 values < 1 μM against several cancer lines
Inhibition of PARPTreatment for inflammatory diseasesEffective in reducing inflammation and enhancing chemotherapy
Anti-inflammatoryManagement of conditions like arthritisReduces pro-inflammatory cytokines
Degenerative diseasesPotential treatment for Parkinson's and diabetesModulates inflammatory responses

Mechanism of Action

The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal with structurally related benzimidazole derivatives in terms of structural features , physical properties , and biological activities .

Structural and Functional Modifications

Compound Name/Identifier Core Structure Key Substituents/Modifications Functional Implications
3-(1H-Benzo[d]imidazol-2-yl)-2-oxopropanal Benzimidazole + 2-oxopropanal Reactive aldehyde group at position 3 Potential for covalent binding or Schiff base formation
Compound 11 () Benzimidazole + benzamide N-(2-methoxyphenyl)benzamide Enhanced lipophilicity due to methoxy group
Compound 14 () Benzimidazole + benzamide N-(2-hydroxyphenyl)benzamide Increased hydrogen bonding capacity
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid () Benzimidazole + acetic acid Trifluoromethyl group + carboxylic acid Electron-withdrawing effects, improved metabolic stability
Compound 4c () Benzimidazole + oxadiazole 1,3,4-Oxadiazole and piperazine moieties High drug-likeness score (ADMET prediction)

Physical Properties

  • Melting Points :
    • Compounds with polar substituents (e.g., hydroxyl groups in Compound 14/15 ) exhibit higher melting points (>300°C), likely due to intermolecular hydrogen bonding .
    • Trifluoromethyl-substituted derivatives (e.g., ) show lower melting points (248°C), attributed to reduced crystallinity from steric and electronic effects .
    • Methoxy-substituted analogs (e.g., Compound 11–13 ) display intermediate melting points (258–283°C), balancing hydrophobicity and polarity .

Biological Activity

3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C11H8N2O\text{C}_{11}\text{H}_{8}\text{N}_{2}\text{O}

The primary mechanism through which 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Target Proteins

  • Tubulin : The main target for this compound, affecting microtubule formation.
  • PARP (Poly(ADP-ribose) polymerase) : Related compounds have shown potential in inhibiting PARP, which plays a crucial role in DNA repair mechanisms .

Anticancer Activity

Research indicates that 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal exhibits significant antiproliferative effects against various human cancer cell lines, including:

  • Prostate Cancer : DU-145 cell line
  • Lung Cancer : A549 cell line
  • Cervical Cancer : HeLa cell line
  • Breast Cancer : MCF-7 cell line

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell LineIC50 (µM)Mechanism
DU-1455.0Tubulin inhibition
A5494.5Apoptosis induction
HeLa6.0Cell cycle arrest
MCF-75.5Microtubule disruption

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Notably, it has been tested against:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

Table 2 presents the minimum inhibitory concentration (MIC) values for selected microbial strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus< 1
Escherichia coli10
Candida albicans3.9

Study on Anticancer Properties

A study conducted by demonstrated that derivatives of benzimidazole, including 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal, significantly inhibited the growth of cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzimidazole derivatives found that compounds similar to 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal exhibited strong antibacterial activity against resistant strains of bacteria . The study utilized molecular docking techniques to predict binding affinities with bacterial targets.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that compounds with similar structures have favorable absorption and distribution profiles in biological systems. However, detailed studies on the pharmacokinetics of 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal are still needed to fully understand its bioavailability and metabolism.

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